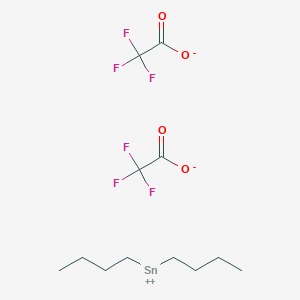
Dibutyltin, 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltin, 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₁₂H₁₈F₆O₄Sn and a molecular weight of 458.97 g/mol . It is a covalent linker used in the production of polymers, known for enhancing the thermal stability and mechanical properties of polymers when incorporated into their backbone .
Preparation Methods
The synthesis of dibutyltin, 2,2,2-trifluoroacetate typically involves the reaction of dibutyltin oxide with trifluoroacetic acid. The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Dibutyltin, 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different organotin oxides.
Substitution: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other functional groups.
Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and application in catalysis.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyltin, 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Industry: It is used to enhance the properties of polymers, making them more durable and thermally stable.
Mechanism of Action
The mechanism by which dibutyltin, 2,2,2-trifluoroacetate exerts its effects involves its role as a catalyst. In the formation of urethanes, for example, it catalyzes the reaction between isocyanates and alcohols by coordinating with the reactants and facilitating their interaction . The molecular targets and pathways involved include the activation of isocyanate groups and the stabilization of transition states during the reaction.
Comparison with Similar Compounds
Dibutyltin, 2,2,2-trifluoroacetate is unique due to its trifluoroacetate groups, which enhance its reactivity and stability. Similar compounds include:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
Dibutyltin oxide: Employed in various organic synthesis reactions.
Trifluoroacetic acid: A strong acid used in organic chemistry for various purposes.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C12H18F6O4Sn |
|---|---|
Molecular Weight |
458.97 g/mol |
IUPAC Name |
dibutyltin(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C4H9.2C2HF3O2.Sn/c2*1-3-4-2;2*3-2(4,5)1(6)7;/h2*1,3-4H2,2H3;2*(H,6,7);/q;;;;+2/p-2 |
InChI Key |
JTRGWAAQOVTJGY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn+2]CCCC.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















